molecular formula C20H17Cl2FO6 B14812692 (2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate

(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate

Cat. No.: B14812692
M. Wt: 443.2 g/mol
InChI Key: VMHGRJLDOZXGNA-HICUWGHXSA-N
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Description

The compound (2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate is a complex organic molecule characterized by its unique structural features It contains multiple functional groups, including chlorobenzoyloxy, fluoro, hydroxy, and methyloxolan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxolan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluoro group: This step often requires the use of fluorinating agents under controlled conditions.

    Attachment of the chlorobenzoyloxy groups: This is typically done through esterification reactions using chlorobenzoic acid derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The fluoro and chlorobenzoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ester groups may produce primary alcohols.

Scientific Research Applications

(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate: has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl benzoate
  • (2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-methylbenzoate

Uniqueness

The uniqueness of (2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it valuable for targeted applications where these properties are advantageous.

Properties

Molecular Formula

C20H17Cl2FO6

Molecular Weight

443.2 g/mol

IUPAC Name

[(4R)-3-(4-chlorobenzoyl)oxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C20H17Cl2FO6/c1-20(23)16(29-18(25)12-4-8-14(22)9-5-12)15(28-19(20)26)10-27-17(24)11-2-6-13(21)7-3-11/h2-9,15-16,19,26H,10H2,1H3/t15?,16?,19?,20-/m1/s1

InChI Key

VMHGRJLDOZXGNA-HICUWGHXSA-N

Isomeric SMILES

C[C@]1(C(C(OC1O)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F

Canonical SMILES

CC1(C(C(OC1O)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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